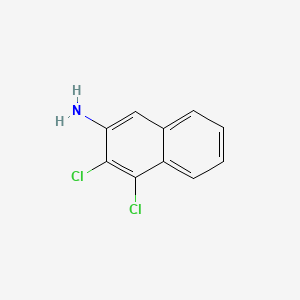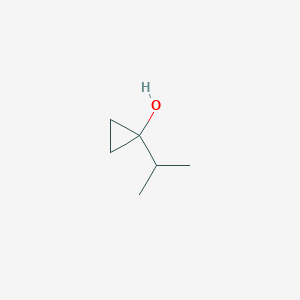
1-(Propan-2-yl)cyclopropan-1-ol
Vue d'ensemble
Description
1-(Propan-2-yl)cyclopropan-1-ol, also known as isopropylcyclopropanol, is a colorless liquid that contains a three-membered cyclopropane ring with a hydroxyl (-OH) functional group attached to one of its carbon atoms. It has a molecular formula of C6H12O and a molecular weight of 100.16 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(Propan-2-yl)cyclopropan-1-ol consists of a three-membered cyclopropane ring with a hydroxyl (-OH) functional group attached to one of its carbon atoms. The molecule has a molecular weight of 100.16 g/mol .Physical And Chemical Properties Analysis
1-(Propan-2-yl)cyclopropan-1-ol is a colorless liquid. It has a molecular weight of 100.16 g/mol . The boiling point and other physical properties are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Ethylene Inhibition in Horticulture 1-(Propan-2-yl)cyclopropan-1-ol, commonly known as 1-Methylcyclopropene (1-MCP), is a compound of significant interest due to its ethylene inhibition properties, particularly in the horticultural sector. Ethylene is a plant hormone that promotes ripening and senescence in fruits and vegetables. 1-MCP has been shown to bind to ethylene receptors in plants, effectively blocking the action of ethylene. This action delays ripening and extends the shelf life of various fruits and vegetables, making 1-MCP an important tool in post-harvest management (Watkins, 2006; Blankenship & Dole, 2003).
Volatiles Analysis for Medical Diagnostics Research into volatile organic compounds (VOCs) has identified compounds related to 1-(Propan-2-yl)cyclopropan-1-ol as potential biomarkers for medical diagnostics. For example, specific VOCs have been explored for their non-invasive diagnostic potential in conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), showcasing the broader applicability of cyclopropane derivatives in medical research (Van Malderen et al., 2020).
Postharvest Quality Improvement The application of 1-MCP has also been explored in non-climacteric fruit crops, where it can inhibit various senescence processes even in fruits that do not ripen in response to ethylene. This includes delaying rachis browning in grapes and reducing physiological disorders such as scald in pomegranates, indicating the versatility of 1-MCP in improving postharvest quality across a wide range of fruit types (Li et al., 2016).
Cyclopropanation Reactions Cyclopropane structures, similar to the one found in 1-(Propan-2-yl)cyclopropan-1-ol, play a crucial role in organic chemistry, particularly in the synthesis of biologically active compounds. The high ring strain in cyclopropane facilitates unique reactions, making cyclopropanation an area of considerable study for its potential in modifying pharmacological properties and enhancing metabolic stability of therapeutic molecules (Kamimura, 2014).
International Perspectives on Tree Fruit Crops The global adoption and research into 1-MCP, particularly in the context of tree fruit crops, have highlighted its potential benefits in improving storability and quality. However, the consistent results and commercial scalability of 1-MCP applications require careful consideration of various factors including cultivar, preharvest conditions, and treatment protocols (Sozzi, Beaudry, & Investigaciones Científicas, 2007).
Propriétés
IUPAC Name |
1-propan-2-ylcyclopropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(2)6(7)3-4-6/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUUJXHUDBJPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560234 | |
| Record name | 1-(Propan-2-yl)cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propan-2-yl)cyclopropan-1-ol | |
CAS RN |
57872-32-9 | |
| Record name | 1-(Propan-2-yl)cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




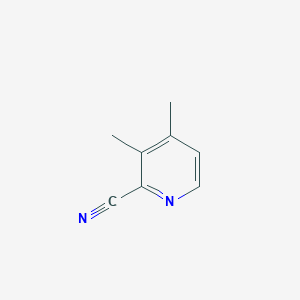

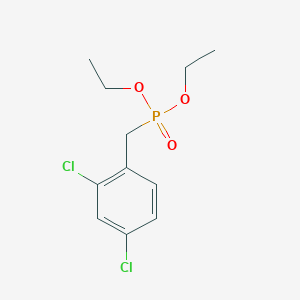



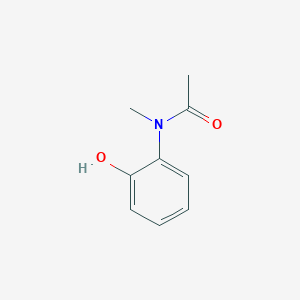
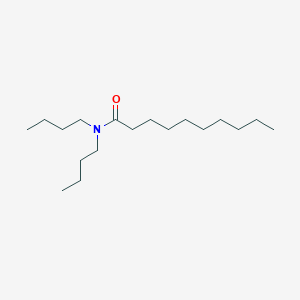
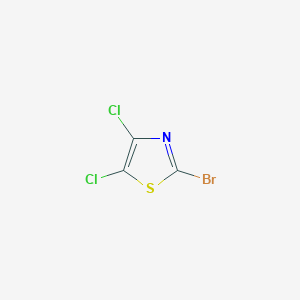
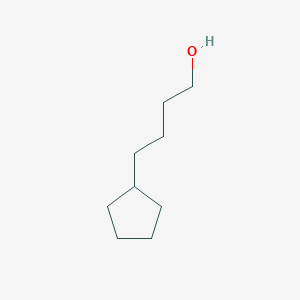
![2-Oxaspiro[4.4]nonan-1-one](/img/structure/B3053979.png)

